[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13378227
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid -](/images/structure/VC13378227.png)
Specification
Molecular Formula | C12H15NO4 |
---|---|
Molecular Weight | 237.25 g/mol |
IUPAC Name | 2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetic acid |
Standard InChI | InChI=1S/C12H15NO4/c1-13(8-12(14)15)7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6H,4-5,7-8H2,1H3,(H,14,15) |
Standard InChI Key | GDQKNUAKWXTKSJ-UHFFFAOYSA-N |
SMILES | CN(CC1=CC2=C(C=C1)OCCO2)CC(=O)O |
Canonical SMILES | CN(CC1=CC2=C(C=C1)OCCO2)CC(=O)O |
Introduction
Structural and Functional Features of [(2,3-Dihydro-benzo dioxin-6-ylmethyl)-methyl-amino]-acetic Acid
The compound’s structure comprises a 1,4-benzodioxane core, a bicyclic ether system known for enhancing metabolic stability and bioavailability in drug design . At the 6-position of this core, a methylamino group (–N(CH₃)–) bridges the benzodioxane to an acetic acid moiety (–CH₂COOH). This configuration introduces both hydrophilic (carboxylic acid) and lipophilic (benzodioxane) regions, suggesting potential for balanced pharmacokinetic properties. The methyl group on the amino moiety may further modulate solubility and steric interactions with biological targets.
Comparative analysis with structurally related benzodioxane derivatives, such as N-(2,3-dihydrobenzo -dioxin-6-yl)-4-methylbenzenesulfonamide (compound 3 in ), reveals that substitutions at the 6-position significantly influence biological activity. For instance, sulfonamide derivatives exhibit α-glucosidase inhibition, while acetamide analogs show weaker acetylcholinesterase (AChE) inhibition . By extension, the carboxylic acid group in [(2,3-Dihydro-benzo dioxin-6-ylmethyl)-methyl-amino]-acetic acid may confer distinct hydrogen-bonding capabilities, potentially enhancing interactions with enzymatic active sites.
Hypothetical Synthesis Pathway
While no explicit synthesis route for [(2,3-Dihydro-benzo dioxin-6-ylmethyl)-methyl-amino]-acetic acid is documented, its preparation can be inferred from methods used for analogous benzodioxane derivatives . A plausible three-step synthesis is outlined below:
Synthesis of 2,3-Dihydrobenzo dioxin-6-ylmethylamine
The starting material, 2,3-dihydrobenzo[1, dioxin-6-amine (1 in ), undergoes reductive amination with formaldehyde (HCHO) under catalytic hydrogenation (H₂/Pd-C) to introduce the methyl group, yielding N-methyl-2,3-dihydrobenzo dioxin-6-amine.
Alkylation with Bromoacetic Acid
The methylamino intermediate reacts with bromoacetic acid in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF) using lithium hydride (LiH) as a base. This nucleophilic substitution replaces the bromine atom with the methylamino-benzodioxane group, forming the acetic acid derivative.
Purification and Characterization
Crude product isolation via acid-base extraction is followed by recrystallization. Structural confirmation employs Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (¹H-NMR), and elemental analysis (CHN), as demonstrated for related compounds .
Table 1: Hypothetical Spectral Data for [(2,3-Dihydro-benzo dioxin-6-ylmethyl)-methyl-amino]-acetic Acid
Molecular Docking and Computational Insights
In silico docking simulations, as performed for sulfonamide-acetamide hybrids , could predict the binding mode of [(2,3-Dihydro-benzo[1, dioxin-6-ylmethyl)-methyl-amino]-acetic acid. Key interactions might include:
-
Hydrogen bonding between the carboxylic acid group and α-glucosidase residues (e.g., Asp349).
-
π-π stacking of the benzodioxane ring with hydrophobic pockets in AChE.
-
Van der Waals interactions involving the methylamino linker.
Therapeutic Applications and Future Directions
The compound’s dual potential for α-glucosidase and AChE inhibition positions it as a candidate for dual-action therapeutics in T2DM and AD. Further research should prioritize:
-
Synthesis and Validation: Confirming the proposed synthesis route and characterizing the compound spectroscopically.
-
Enzymatic Assays: Testing inhibitory activity against α-glucosidase (yeast and mammalian isoforms) and AChE.
-
ADME Profiling: Evaluating absorption, distribution, metabolism, and excretion properties in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume